2-(Hydroxymethyl)-6-nitrophenol
Description
2-(Hydroxymethyl)-6-nitrophenol is a phenolic derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a nitro (-NO₂) group at the 6-position of the benzene ring. The molecular formula is C₇H₇NO₄, with a molecular weight of 169.13 g/mol. The nitro group, an electron-withdrawing substituent, likely increases the compound’s acidity, a common trait in nitrophenols .
The compound’s bioactivity can be inferred from structurally related molecules. For instance, hydroxymethyl-containing compounds, such as 2-(hydroxymethyl)acrylate derivatives, exhibit enhanced antitrypanosomal activity and cytotoxicity compared to analogs lacking this group .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDBJKYHHXINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571469 | |
| Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-71-1 | |
| Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-(hydroxymethyl)phenol. The reaction typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)-6-nitrophenol.
Reduction: The nitro group can be reduced to an amino group, yielding 2-(hydroxymethyl)-6-aminophenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-6-nitrophenol
Reduction: 2-(Hydroxymethyl)-6-aminophenol
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Polarity: The hydroxymethyl group in this compound increases polarity compared to chloro, fluoro, or methyl substituents, enhancing solubility in aqueous environments .
- Acidity: Nitro groups lower the pKa of phenols due to electron-withdrawing effects. Chloro and fluoro substituents further amplify acidity, whereas hydroxymethyl (electron-donating) may slightly reduce it .
- Thermal Stability: Odd-numbered aliphatic chains in hydroxymethyl analogs (e.g., 1,2-bis[2-(hydroxymethyl)phenoxy]butylene) exhibit lower melting points due to repulsive H···H interactions in crystal packing .
Biological Activity
2-(Hydroxymethyl)-6-nitrophenol is an organic compound with a phenolic structure characterized by the presence of a hydroxymethyl group and a nitro group attached to a benzene ring. Its molecular formula is C₇H₈N₂O₃, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Synthesis Methods
The synthesis of this compound typically involves the nitration of 2-(hydroxymethyl)phenol using nitric acid as the nitrating agent under controlled conditions to ensure selective nitration at the desired position on the benzene ring. This method can be optimized for yield and purity through various industrial processes, including continuous flow reactors .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism behind this activity is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is primarily attributed to its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound's overall activity .
Research Applications
The compound's derivatives are being explored for various applications in scientific research:
- Chemistry : As intermediates in synthesizing more complex organic molecules.
- Biology : For their potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Ongoing research aims to explore its potential as a pharmaceutical agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
